molecular formula C8H11ClFN3 B1419285 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine CAS No. 31646-54-5

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine

Cat. No.: B1419285
CAS No.: 31646-54-5
M. Wt: 203.64 g/mol
InChI Key: IKGKESMWFPFIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of chlorine and fluorine atoms on the pyrimidine ring, as well as diethylamino groups at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.

  • Substitution Reactions: The chlorine atom at the 2-position is substituted with a diethylamino group using diethylamine under reflux conditions.

  • Halogenation: The fluorine atom is introduced at the 5-position through halogenation reactions using suitable fluorinating agents such as Selectfluor or xenon difluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution Reactions: Nucleophiles such as alkyl halides or Grignard reagents can be employed under suitable conditions.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interactions of pyrimidines with biological macromolecules.

  • Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-N,N-diethylpyrimidin-4-amine: Lacks the fluorine atom at the 5-position.

  • 5-Fluoropyrimidin-4-amine: Lacks the chlorine atom at the 2-position and the diethylamino group.

  • 2-Chloro-5-fluoropyrimidin-4-amine: Lacks the diethylamino group.

Uniqueness: 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is unique due to the combination of chlorine and fluorine atoms on the pyrimidine ring, as well as the presence of diethylamino groups. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClFN3/c1-3-13(4-2)7-6(10)5-11-8(9)12-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGKESMWFPFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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